三(二甲基硅基)胺

描述

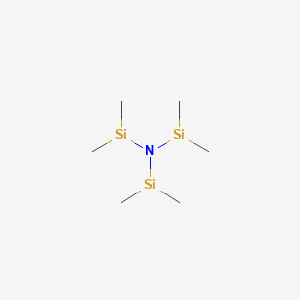

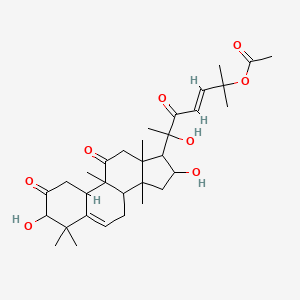

Tris(dimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂Si(CH₃)₂. It is a colorless, crystalline or waxy solid that is stable to water and bases but reacts with alcohols or acids to cleave the silicon-nitrogen bond, forming ammonia . This compound is of significant interest in the field of organosilicon chemistry due to its unique structural properties and reactivity.

科学研究应用

化学气相沉积 (CVD)

三(二甲基硅基)胺 (TDMSA) 在 O2 和 NH3 存在下用于中等温度下气相化学沉积 (CVD) 构象腐蚀阻挡硅氮氧化物 (SiOxNy) 薄膜 . 此应用在半导体行业特别有用,在该行业中,此类薄膜通常用作绝缘层。

气相分析

TDMSA 用于硅氮氧化物薄膜 CVD 过程中的气相研究 . 诸如液相核磁共振、气相色谱-质谱联用 (GC-MS) 和电子自旋共振 (ESR) 等技术用于探测气相中的稳定化合物和自由基中间体 .

氮固定

三(三甲基硅基)胺作为化学氮固定中稳定的中间体一直是科学研究的中心 . 这是在正常条件下将大气氮 N2 转换为有机底物的过程 .

氮转化催化剂

使用三芳基-Tren 配位的钛二氮配合物,在环境条件下实现了分子氮催化固定以形成三(三甲基硅基)胺 . 该过程的周转数 (TON) 达到每个钛原子 16.5 .

化学中间体

TDMSA 用作各种研究和工业应用中的化学中间体 . 它在许多复杂有机化合物的合成中起着至关重要的作用 .

低温沉积

TDMSA 结构中存在 Si–H 键允许在低于其他传统硅氮烷/硅胺前体所需的温度下形成 SiOxNy 薄膜 . 这使得 TDMSA 成为某些应用的更有效选择 .

作用机制

Target of Action

Tris(dimethylsilyl)amine, also known as Nonamethyltrisilazane , is a chemical compound that primarily targets the process of chemical nitrogen fixation . This process involves the conversion of atmospheric nitrogen (N2) into organic substrates under normal conditions .

Mode of Action

The mode of action of Tris(dimethylsilyl)amine is through its interaction with its targets. It acts as a stable intermediate in the process of chemical nitrogen fixation . All three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3), forming the simplest tris(trialkylsilyl)amine .

Biochemical Pathways

The biochemical pathways affected by Tris(dimethylsilyl)amine are primarily related to the nitrogen cycle. Specifically, it plays a role in the conversion of atmospheric nitrogen into organic substrates . The downstream effects of this process contribute to the availability of nitrogen in various biochemical processes.

Pharmacokinetics

It’s important to note that tris(dimethylsilyl)amine is a waxy solid and reacts slowly with moisture/water . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Tris(dimethylsilyl)amine’s action primarily involve the facilitation of chemical nitrogen fixation . This results in the conversion of atmospheric nitrogen into organic substrates, which are essential for various biochemical processes.

Action Environment

The action, efficacy, and stability of Tris(dimethylsilyl)amine can be influenced by environmental factors. For instance, it is moisture sensitive , meaning its stability and efficacy can be affected by the presence of water or humidity in the environment. Additionally, it should be handled in a well-ventilated place and kept away from heat, open flames, and sparks .

准备方法

Tris(dimethylsilyl)amine can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisilazane with sodium amide or sodium and styrene, followed by treatment with trimethylchlorosilane . The reaction typically proceeds with an 80% yield. Another method involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran, achieving a 72% yield . Industrial production methods often utilize similar synthetic routes but are optimized for larger-scale production and higher yields.

化学反应分析

Tris(dimethylsilyl)amine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized in the presence of oxygen to form silicon oxynitride films.

Reduction: The compound can participate in reduction reactions, often involving radical intermediates.

Substitution: It reacts with various reagents to substitute the silicon-nitrogen bonds, forming different organosilicon compounds.

Common reagents used in these reactions include oxygen, ammonia, and various chlorosilanes. Major products formed from these reactions include silicon oxynitride films, silanols, siloxanes, and disilazanes .

属性

InChI |

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAKYNJRLAJRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)N([Si](C)C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884795 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21331-86-2 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?

A1: Tris(dimethylsilyl)amine presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.

Q2: What are the potential benefits of developing a kinetic model for this CVD process?

A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)